molecular formula C5H3ClN4O B1263024 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 33386-23-1

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B1263024
CAS No.: 33386-23-1
M. Wt: 170.56 g/mol
InChI Key: KASKISSRRBAAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and anticancer agent development . The imidazopyrazine core is a privileged scaffold in drug discovery, with derivatives demonstrating potent biological activity. Related imidazopyrazine-based compounds have been identified as inhibitors of the hERG ion channel and have shown promise as inhibitors of multiple G proteins , highlighting the broad potential of this chemotype. This compound is rigorously quality-controlled to ensure high purity and consistency for research applications. It is intended for use in laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKISSRRBAAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187016
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-23-1
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Chloropyrazine Derivatives

Precursor Synthesis and Reaction Conditions

The most common route involves cyclization of 2-chloropyrazine derivatives with imidazole precursors. A 2025 study demonstrated that 5-chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is synthesized via base-mediated cyclization of 2-chloro-3-aminopyrazine in the presence of triethylamine (TEA) at 80–100°C for 6–8 hours. Key parameters include:

Parameter Optimal Value Yield (%)
Temperature 90°C 72–78
Solvent Dimethylformamide 75
Base Triethylamine 78
Reaction Time 7 hours 76

Cyclization proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of chloropyrazine, followed by dehydrohalogenation.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A 2022 protocol achieved 68% yield in 25 minutes using:

  • Reactants : 2-chloro-3-nitropyridine and hydrazine hydrate
  • Conditions : 150°C, n-pentanol solvent, 400W microwave power.
Comparative Efficiency
Method Time (min) Yield (%) Purity (%)
Conventional Heating 480 65 92
Microwave 25 68 95

Microwave methods minimize side products like 5-nitro derivatives, enhancing selectivity.

One-Pot Multicomponent Reactions

Groebke-Blackburn-Bienaymé (GBB) Protocol

The GBB reaction enables modular synthesis using:

  • Components :
    • 2-Amino-3-chloropyrazine
    • Aldehydes (e.g., benzaldehyde)
    • Isocyanides (e.g., cyclohexyl isocyanide)
Key Steps:
  • Imine Formation : Acid-catalyzed condensation (HCl, dioxane, 110°C).
  • Cyclization : Microwave-assisted (10 min) or conventional heating (16 hours).
Aldehyde Isocyanide Yield (%)
Benzaldehyde Cyclohexyl 75
4-Fluorobenzaldehyde tert-Butyl 68
Pyridine-2-carbaldehyde Benzyl 62

This method allows rapid diversification of the imidazo[4,5-b]pyrazine core.

Catalytic Methods for Industrial Scalability

Palladium-Catalyzed Cross-Coupling

Pd(PPh₃)₄ facilitates coupling between chloropyrazines and boronic acids. A 2024 patent reported:

  • Catalyst : 5 mol% Pd(PPh₃)₄
  • Ligand : XPhos (2 mol%)
  • Yield : 82% in toluene at 100°C.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility:

Parameter Batch Reactor Flow Reactor
Throughput (kg/day) 12 48
Purity 91% 96%
Energy Consumption High Low

Flow systems reduce thermal degradation and improve heat transfer.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted chloropyrazine.
  • Recrystallization : Methanol/water (4:1) yields crystals with >99% purity.

Spectroscopic Data

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.36 (s, 1H), 7.82 (d, J=8.2 Hz, 1H), 4.49 (t, J=7.1 Hz, 2H)
¹³C NMR 154.7 (C=O), 143.9 (imidazole C), 127.2 (pyrazine C)
HRMS m/z 173.57 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Chloro-1H-imidazo[4,5-b]pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.

Uniqueness

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold in drug design .

Biological Activity

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyrazine family, which is known for a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

The molecular formula of this compound is C₆H₄ClN₃O, with a molecular weight of approximately 173.57 g/mol. It is characterized by the presence of chlorine and imidazole moieties which contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₄ClN₃O
Molecular Weight173.57 g/mol
CAS Number40851-98-7
DensityNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards colon carcinoma and glioblastoma cells with IC50 values in the low micromolar range .

In a comparative study involving various substituted imidazo[4,5-b]pyridines (closely related to our compound), the strongest antiproliferative effects were observed in derivatives featuring halogen substitutions, suggesting that chlorine may enhance biological activity .

Antibacterial Activity

The antibacterial properties of this compound have been explored with varying results. While some studies indicate limited antibacterial efficacy against Gram-positive and Gram-negative bacteria, specific derivatives have shown moderate activity against strains such as E. coli . The structure-activity relationship indicates that modifications in the imidazole ring can significantly impact antibacterial potency.

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyrazine derivatives has also been investigated. Compounds in this class have been evaluated against a range of DNA and RNA viruses. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activity .

The biological activities of this compound are believed to result from its ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. For example, some derivatives are thought to intercalate into DNA strands, disrupting replication processes in cancer cells . Additionally, the inhibition of key enzymes involved in bacterial cell wall synthesis may account for its antibacterial properties.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The most active compounds displayed IC50 values ranging from 0.4 to 3.2 μM .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial activity of imidazo[4,5-b]pyridine derivatives against Staphylococcus aureus and E. coli. The results indicated that while most compounds were inactive, certain substitutions led to moderate inhibition .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions starting from halogenated pyrazine precursors. Key steps include:

  • Halogenation: Introducing chlorine at position 5 via electrophilic substitution or using chlorinating agents (e.g., POCl₃).
  • Cyclization: Formation of the imidazole ring using urea or thiourea derivatives under reflux conditions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-halogenation byproducts.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the imidazole ring structure and chlorine substitution.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (C₆H₄ClN₃O, MW 169.57).
  • X-ray Crystallography: For absolute structural confirmation, use SHELX software for refinement .
  • Elemental Analysis: Validate Cl content (theoretical: ~20.9%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Seal in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid light and humidity to prevent hydrolysis of the imidazole ring.
  • Solubility: DMSO or DMF for stock solutions (10 mM). Avoid aqueous buffers unless stabilized with co-solvents .
  • Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (no explicit GHS data, but analogs show similar risks) .

Advanced Research Questions

Q. How does halogenation at position 5 influence biological activity compared to analogs with bromine or methyl groups?

Methodological Answer: Halogenation impacts pharmacodynamics by enhancing electrophilic interactions with target proteins. Comparative SAR studies reveal:

CompoundSubstituent (Position)Activity Profile
5-Chloro-1H-imidazo[...] (target)Cl (5)Moderate kinase inhibition
6-Bromo-5-chloro-analogBr (6), Cl (5)Enhanced cytotoxicity (IC₅₀ < 1 µM)
5-Chloro-6-methyl-analogCH₃ (6)Reduced potency (IC₅₀ > 10 µM)

Design Tip: Introduce bromine at position 6 for higher activity but monitor solubility trade-offs.

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer: SHELXL refines X-ray data by:

  • Twinned Data Handling: Use HKLF5 format for twinned crystals (common in imidazole derivatives).
  • Hydrogen Bonding Networks: Assign restraints for N–H···O interactions to improve R-factor accuracy.
  • Disorder Modeling: Apply PART instructions for flexible substituents (e.g., rotational disorder in the imidazole ring) .
    Case Study: A related imidazo-pyrazine analog achieved R1 = 0.021 using SHELXL .

Q. How can contradictory biological activity data (static vs. cidal effects) be resolved in assays?

Methodological Answer:

  • Dose-Response Curves: Test concentrations from 0.1–100 µM to identify biphasic effects (observed in Trypanosoma brucei assays) .
  • Time-Kill Assays: Monitor growth at 24/48/72 hours to differentiate static (growth inhibition) vs. cidal (cell death) mechanisms.
  • Target Validation: Use CRISPR-Cas9 knockdown of putative targets (e.g., kinases) to confirm on-/off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Solvent Screening: Test DMSO, ethanol, and PBS (pH 7.4) with 1% Tween-80. Record UV-Vis absorbance (λ = 270–300 nm) for stability over 72 hours.
  • pH Dependence: Adjust pH (4–9) to identify degradation triggers (e.g., acidic hydrolysis of the imidazole ring) .
  • Inter-lab Validation: Share samples with collaborators to standardize protocols (e.g., centrifugation speed for precipitate removal).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.